molecular formula C13H15BrN2S B4931495 N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine

N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine

Cat. No.: B4931495
M. Wt: 311.24 g/mol
InChI Key: UOAYWMILSFJUOF-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is a complex organic compound that features a brominated thiophene ring, a pyridine ring, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the reaction of 4-bromothiophene-2-carbaldehyde with N-methyl-2-pyridin-2-ylethanamine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under inert conditions, typically at elevated temperatures around 90°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is unique due to its combination of a brominated thiophene ring, a pyridine ring, and an ethylamine chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-16(9-13-8-11(14)10-17-13)7-5-12-4-2-3-6-15-12/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAYWMILSFJUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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